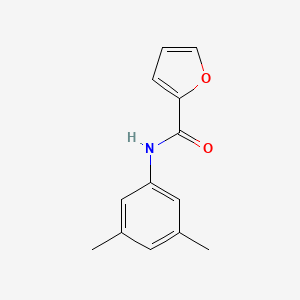

![molecular formula C14H12BrN3 B5548991 2-(3-溴苯基)-5,7-二甲基吡唑并[1,5-a]嘧啶 CAS No. 296244-20-7](/img/structure/B5548991.png)

2-(3-溴苯基)-5,7-二甲基吡唑并[1,5-a]嘧啶

描述

Introduction 2-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine is part of the pyrazolo[1,5-a]pyrimidine class of compounds, identified as a privileged structure for library synthesis due to key characteristics of the core molecule (Gregg, Tymoshenko, Razzano, & Johnson, 2007).

Synthesis Analysis The synthesis of derivatives of pyrazolo[1,5-a]pyrimidine involves reactions with various reagents, leading to the formation of new fused heterocyclic compounds. Specific methodologies include the use of dimethyl terephthalate as a precursor, reacting with appropriate reagents to form new structures with supported spectral data (Fahim & Farag, 2020).

Molecular Structure Analysis The molecular structure of related compounds, such as 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine, features hydrogen-bonded chains containing different types of rings, demonstrating the complex interactions at the molecular level (Portilla, Quiroga, de la Torre, Cobo, Low, & Glidewell, 2006).

Chemical Reactions and Properties These compounds undergo various chemical reactions, leading to the formation of different derivatives with unique properties. For instance, the reaction of 3-amino-5-methyl-1H-pyrazole with different ketones yields halomethylated pyrazolo[1,5-a]pyrimidines and arylpyrazolo[1,5-a]pyrimidines (Martins, Scapin, Frizzo, Rosa, Bonacorso, & Zanatta, 2009).

Physical Properties Analysis These compounds often exhibit distinct physical properties, such as effective inhibition on the proliferation of certain cell lines, as seen in specific derivatives (Liu, Song, Tian, Zhang, Bai, & Wang, 2016).

科学研究应用

1. 抗癌研究

2-(3-溴苯基)-5,7-二甲基吡唑并[1,5-a]嘧啶及其衍生物已在癌症研究中得到探索。研究表明,这些化合物表现出有希望的抗癌特性。例如,Radi 等人 (2013) 的一项研究表明,吡唑并[3,4-d]嘧啶的 4-溴衍生物对表达 T315I Bcr-Abl 的细胞表现出高活性,表明在白血病治疗中具有潜力 (Radi et al., 2013)。Rahmouni 等人 (2016) 的另一项研究合成了一系列吡唑并嘧啶,其中一些对各种癌细胞系表现出显着的细胞毒活性 (Rahmouni et al., 2016)。

2. 抗菌研究

2-(3-溴苯基)-5,7-二甲基吡唑并[1,5-a]嘧啶衍生物的抗菌特性也是研究的重点。Fahim 等人 (2020) 的一项研究发现,某些吡唑并[1,5-a]嘧啶衍生物表现出有希望的抗菌活性 (Fahim et al., 2020)。Alsaedi 等人 (2019) 的另一项研究合成了带有苯磺酰基部分的吡唑并[1,5-a]嘧啶环系统,显示出有效的抗菌活性 (Alsaedi et al., 2019)。

3. 分子对接和计算研究

涉及 2-(3-溴苯基)-5,7-二甲基吡唑并[1,5-a]嘧啶衍生物的计算和分子对接研究有助于理解它们与生物靶标的相互作用。Fahim 等人 (2020) 进行分子对接研究以评估这些化合物对各种细菌菌株的潜在相互作用 (Fahim et al., 2020)。

4. 衍生物的合成和表征

2-(3-溴苯基)-5,7-二甲基吡唑并[1,5-a]嘧啶的新衍生物的合成和表征一直是广泛研究的领域。研究的重点是开发合成这些化合物和表征其结构的新方法。例如,Catalano 等人 (2015) 讨论了合成吡唑并[1,5-a]嘧啶衍生物的策略 (Catalano et al., 2015)。

5. 驱虫活性

还有研究吡唑并[1,5-a]嘧啶衍生物的驱虫活性。Quiroga 等人 (1999) 报告了对 Nipposirongylus brasiliensis 模型的适度体外驱虫活性 (Quiroga et al., 1999)。

6. 抗焦虑特性

一些吡唑并[1,5-a]嘧啶衍生物已被评估其抗焦虑特性。Kirkpatrick 等人 (1977) 的一项研究发现,某些衍生物具有与苯二氮卓类药物相当的抗焦虑作用,而不会增强乙醇或巴比妥酸盐的中枢神经系统抑制作用 (Kirkpatrick et al., 1977)。

作用机制

未来方向

属性

IUPAC Name |

2-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrN3/c1-9-6-10(2)18-14(16-9)8-13(17-18)11-4-3-5-12(15)7-11/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYBLTKBGVPSSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC(=NN12)C3=CC(=CC=C3)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101206494 | |

| Record name | 2-(3-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101206494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47200842 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(3-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |

CAS RN |

296244-20-7 | |

| Record name | 2-(3-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=296244-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101206494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(benzylthio)ethyl]-5-cyclopropyl-1,3,4-oxadiazol-2-amine](/img/structure/B5548911.png)

![N-[5-oxo-2-(2-thienyl)-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide](/img/structure/B5548917.png)

![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5548920.png)

![6-methyl-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5548934.png)

![2-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5548936.png)

![4-[1-(2,5-dimethyl-3-furoyl)piperidin-3-yl]benzoic acid](/img/structure/B5548945.png)

![3-[(2,3-dihydroxybenzylidene)amino]benzonitrile](/img/structure/B5548953.png)

![7-fluoro-4-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}-2-methylquinoline](/img/structure/B5548965.png)

![1-(2-{4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole](/img/structure/B5548975.png)

![N-[(3S*,4R*)-1-(2-methyl-3-furoyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5548997.png)

![2-methyl-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5548998.png)

![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B5549007.png)